Ethyl 2-fluorobenzoate chemical properties and structure
Ethyl 2-fluorobenzoate chemical properties and structure
An In-depth Technical Guide to Ethyl 2-fluorobenzoate
This guide provides a comprehensive overview of Ethyl 2-fluorobenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize fine chemical intermediates. This document details the compound's chemical properties, structure, synthesis, and applications, grounded in established scientific principles and methodologies.
Introduction: The Strategic Importance of Fluorinated Intermediates
Ethyl 2-fluorobenzoate (CAS No. 443-26-5) is a fluorinated aromatic compound that serves as a critical building block in organic synthesis.[1] The introduction of a fluorine atom at the ortho position of the ethyl benzoate scaffold imparts unique electronic properties and reactivity to the molecule.[2] This makes it a valuable precursor in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final products, a principle widely exploited in medicinal chemistry.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The properties of Ethyl 2-fluorobenzoate are summarized below.
Table 1: Physicochemical Properties of Ethyl 2-fluorobenzoate
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 2-fluorobenzoate | [4] |
| Synonyms | 2-Fluorobenzoic Acid Ethyl Ester, Ethyl o-fluorobenzoate | [1][5][6] |
| CAS Number | 443-26-5 | [7] |
| Molecular Formula | C₉H₉FO₂ | [1][7] |
| Molecular Weight | 168.16 g/mol | [4][7] |
| Appearance | Clear, colorless to light orange/yellow liquid | [1][2][7] |
| Boiling Point | 115 °C or 221 °C | [1][7] |
| Density | 1.15 g/mL | [1][7] |
| Refractive Index (n20D) | 1.49 - 1.493 | [1][7] |
| Flash Point | 217-220°C | [7] |
| Purity | ≥ 97-98% (GC) | [1][2][5] |
Molecular Structure
The structure of Ethyl 2-fluorobenzoate, featuring a fluorine atom ortho to the ethyl ester group on a benzene ring, is the source of its distinct reactivity.[2]
Caption: 2D structure of Ethyl 2-fluorobenzoate.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of Ethyl 2-fluorobenzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons are expected.[8][9][10]
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¹³C NMR : The carbon NMR spectrum reveals the different carbon environments within the molecule.[11]
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-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 168.05865 Da.[12]
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Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the C=O (ester) and C-F bonds.
Synthesis of Ethyl 2-fluorobenzoate
Ethyl 2-fluorobenzoate can be synthesized through several methods. A common and established laboratory-scale procedure is the Fischer esterification of 2-fluorobenzoic acid.
Fischer Esterification: A Validated Protocol
This method involves the acid-catalyzed reaction of 2-fluorobenzoic acid with ethanol. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Experimental Protocol:
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents). The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture while stirring.
-
Reflux : Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is critical to quench the reaction and remove the acid catalyst.
-
Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate. The choice of solvent is based on its ability to dissolve the ester while being immiscible with the aqueous layer.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-fluorobenzoate.
Caption: Fischer esterification workflow for Ethyl 2-fluorobenzoate synthesis.
Chemical Reactivity and Applications in Drug Development
The presence of the ortho-fluorine atom significantly influences the reactivity of Ethyl 2-fluorobenzoate. It acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. This electronic profile, combined with steric effects, makes it a versatile intermediate.
Key Reactions
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Nucleophilic Acyl Substitution : The ester group can undergo hydrolysis, amidation, or transesterification to yield other derivatives of 2-fluorobenzoic acid.
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Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than with nitro-activated systems.
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Directed Ortho-Metalation (DoM) : The ester and fluorine groups can direct lithiation to adjacent positions on the aromatic ring, enabling further functionalization.
Role in Pharmaceutical Synthesis
Ethyl 2-fluorobenzoate is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] The incorporation of a 2-fluorobenzoyl moiety is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. It is utilized in the development of agents targeting neurological conditions, among others.[1][3] For instance, derivatives of 2-fluorobenzoic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[13][14]
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